molecular formula C10H10BrNOS B11795539 2-Bromo-6-propoxybenzo[d]thiazole

2-Bromo-6-propoxybenzo[d]thiazole

Cat. No.: B11795539
M. Wt: 272.16 g/mol
InChI Key: FPJZFUDBQVBFJL-UHFFFAOYSA-N
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Description

2-Bromo-6-propoxybenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-propoxybenzo[d]thiazole typically involves the bromination of 6-propoxybenzo[d]thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-propoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Bromo-6-propoxybenzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylbenzo[d]thiazole: Similar structure with a methyl group instead of a propoxy group.

    2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Features a trifluoromethyl group instead of a propoxy group.

    Benzo[d]thiazole-2-thiol: Lacks the bromine and propoxy groups but shares the benzo[d]thiazole core structure.

Uniqueness

2-Bromo-6-propoxybenzo[d]thiazole is unique due to the presence of both the bromine and propoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

2-bromo-6-propoxy-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNOS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3

InChI Key

FPJZFUDBQVBFJL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

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